3-Chloro-5-fluorophenylacetonitrile
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Overview
Description
3-Chloro-5-fluorophenylacetonitrile is a chemical compound with the CAS Number 493038-93-0 . It has a molecular weight of 169.59 and its IUPAC name is (3-chloro-5-fluorophenyl)acetonitrile . It is commonly used in scientific experiments for various purposes.
Molecular Structure Analysis
The InChI code for 3-Chloro-5-fluorophenylacetonitrile is1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Chloro-5-fluorophenylacetonitrile is a clear yellow liquid . It has a predicted boiling point of 244.7±25.0 °C and a predicted density of 1.286±0.06 g/cm3 . It’s not miscible or difficult to mix with water .Scientific Research Applications
Charge Transport Property Tuning
Research indicates the ability to tune the charge transport properties of naphthalene diimide derivatives by altering the substituted position of fluorine atoms on the phenyl group. For example, by designing and synthesizing derivatives fused with related moieties, researchers have demonstrated how the variation in the substitution position of fluorine atoms can switch the operation mode of thin films between n-channel and ambipolar transistors, highlighting the material's charge transport behavior tuning capabilities (X. Zhang et al., 2014).
Spectroscopic Studies and Ion Detection
Similarly structured compounds have been employed in spectroscopic studies to investigate the electronic properties of nitrogen donors in monoazacrown-derived fluoroionophores. These studies provide insights into the ion-modulated electronic characteristics of azacrown nitrogen atoms, assisting in understanding fluoroionophoric behavior and potentially guiding the design of new probes for metal ion detection (Jye‐Shane Yang et al., 2004).
Methodologies in Organic Synthesis
Research on related chloro- and fluoro-substituted phenylacetonitriles demonstrates their utility in organic synthesis. For instance, metalated nitriles and enolates have been shown to efficiently abstract chlorine, providing a general method for anionic chlorination of alkylnitriles. This methodology facilitates the synthesis of alpha-chloronitriles under mild conditions, broadening the scope of nitrile functional group applications in chemical synthesis (B. Pitta & F. Fleming, 2010).
Fluorescence Imaging Applications
Compounds structurally related to 3-Chloro-5-fluorophenylacetonitrile have been developed as fluorescence probes for biological applications. For example, a probe based on cyanobiphenyl and designed for detecting hypochlorite showcases high sensitivity and selectivity, with successful application in live-cell fluorescence imaging. This illustrates the potential for compounds within this chemical space to serve as valuable tools in biochemical research and diagnostics (Xu Tang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPLYSLPTCBNDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370526 |
Source
|
Record name | 3-Chloro-5-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorophenylacetonitrile | |
CAS RN |
493038-93-0 |
Source
|
Record name | 3-Chloro-5-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Chloro-5-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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